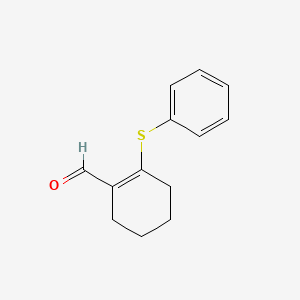

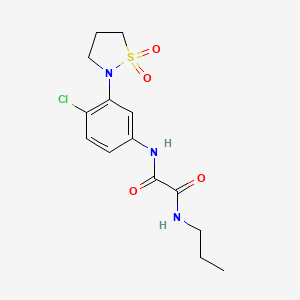

N-cyclopropyl-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-cyclopropyl-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide, also known as CPI-1189, is a novel small molecule compound that has shown potential in treating various neurological and psychiatric disorders. CPI-1189 has a unique chemical structure that makes it an attractive candidate for drug development.

Wissenschaftliche Forschungsanwendungen

Anticancer and Antimicrobial Activity

The synthesis of N-cyclopropyl-1-methyl-1H-indole-2-carboxamide derivatives, closely related to N-cyclopropyl-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide, has shown significant potential in anticancer and antimicrobial applications. A study found that these compounds exhibited considerable growth inhibition against various cancer cells, such as HeLa, HepG2, and MCF-7. The presence of fluoro/chloro groups on the pyrimidine ring significantly enhanced the antimicrobial activity of these molecules, demonstrating their potential in medical applications (Gokhale, Dalimba, & Kumsi, 2017).

Synthesis of Heterocycles

The compound plays a role in the synthesis of new heterocycles, such as pyrrolidine and indolizidine derivatives. A study involving the formal aza-[3+2] cycloaddition reactions of cyclopropenones with cyclic enaminones, including chiral ones, demonstrated the potential of these reactions in creating new, biologically significant structures (Cunha, Damasceno, & Ferrari, 2007).

N-Cyclopropylation of Cyclic Amides and Azoles

Another important application is in the direct N-cyclopropylation of cyclic amides and azoles. This process has significant implications in medicinal chemistry due to the unique spatial and electronic features it imparts, along with high metabolic stability. The N-cyclopropylation reaction has been applied to the preparation of N-cyclopropyl indoles, benzimidazoles, pyrroles, and pyrazoles (Gagnon et al., 2007).

Enzymatic Chemistry

The compound also finds relevance in the study of enzymatic chemistry of cyclopropane, epoxide, and aziridine biosynthesis. Cyclopropane and related groups are key structural elements in various natural products, which often have significant biological activities. Understanding the biosynthesis of these compounds is crucial for potential therapeutic applications (Thibodeaux, Chang, & Liu, 2012).

Biological Evaluation of Schiff's Bases and Azetidinones

The synthesis and evaluation of Schiff's bases and azetidinones of isonocotinyl hydrazone, which are structurally related to this compound, have shown potential as antidepressant and nootropic agents. These compounds have demonstrated significant activities in various tests related to the central nervous system, indicating their potential for therapeutic use (Thomas, Nanda, Kothapalli, & Hamane, 2016).

Eigenschaften

IUPAC Name |

N-cyclopropyl-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2/c20-15(18-11-5-6-11)10-8-19(9-10)16(21)13-7-17-14-4-2-1-3-12(13)14/h1-4,7,10-11,17H,5-6,8-9H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGAYHBHZPWEEFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2CN(C2)C(=O)C3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methyl-4-[(3-methylphenyl)amino]quinoline-2-carboxylic acid](/img/structure/B2584943.png)

![N-(3-acetamidophenyl)-2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2584948.png)

![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2584951.png)

![6-(2-fluorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2584952.png)

![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2584953.png)

![5-(2-chloro-6-fluorobenzyl)-3-(4-fluorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2584954.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide](/img/structure/B2584957.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide](/img/structure/B2584960.png)

![(E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2584961.png)